2-Amino-2-(4-chloro-3-fluorophenyl)ethanol
Description
2-Amino-2-(4-chloro-3-fluorophenyl)ethanol is a chiral β-amino alcohol derivative characterized by a phenyl ring substituted with chlorine at the para-position and fluorine at the meta-position. Its molecular formula is C₈H₉ClFNO, with a molecular weight of 189.62 g/mol . The compound features an ethanol moiety (-CH₂CH₂OH) and an amino group (-NH₂) attached to the same carbon atom, forming a stereogenic center. Key identifiers include the CAS number 1250241-63-4 and synonyms such as beta-Amino-4-chloro-3-fluorobenzeneethanol and SCHEMBL8511581 .
This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active β-amino alcohols, which are often employed as intermediates in drug synthesis. For example, analogous compounds have been used in the derivatization of drugs without altering critical functional groups .
Properties
IUPAC Name |
2-amino-2-(4-chloro-3-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNCONOUQXEUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or hydrogen gas in the presence of a catalyst, to yield the desired amino alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-chloro-3-fluorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-chloro-3-fluorobenzaldehyde or 4-chloro-3-fluorobenzophenone.
Reduction: Formation of this compound from the nitroalkene intermediate.
Substitution: Formation of various substituted phenylethanol derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Amino-2-(4-chloro-3-fluorophenyl)ethanol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to modulate enzyme activity makes it valuable for drug development targeting specific therapeutic pathways.
- Example Applications :
- Analgesics : Used in the synthesis of pain-relieving medications.
- Anti-inflammatory Agents : Investigated for its potential in reducing inflammation through modulation of inflammatory pathways.
Biological Studies
The compound exhibits notable biological activities due to its interactions with various enzymes and receptors.
-
Mechanism of Action :
- The amino and hydroxyl groups facilitate hydrogen bonding with active site residues in proteins.
- The aromatic ring can engage in π-π stacking interactions, influencing binding affinity and specificity.
- Case Study : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent against metabolic disorders.
Material Science
In material science, this compound is explored for its role as a building block in the synthesis of novel materials with enhanced properties.
- Applications :
- Development of polymers with improved thermal stability.
- Synthesis of specialty chemicals that exhibit unique electronic properties due to the presence of halogen atoms.
Industrial Production Methods
The industrial synthesis of this compound typically involves:
- Starting Material Preparation : Synthesis begins with the preparation of suitable precursors such as 4-chloro-3-fluorobenzaldehyde.
- Reduction and Amination : The aldehyde is reduced to an alcohol, followed by amination to introduce the amino group.
- Purification : The final product is purified through crystallization or chromatography to achieve high yield and purity.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Key Observations :
Halogen Effects: The para-chloro and meta-fluoro substituents in the target compound enhance lipophilicity compared to mono-halogenated analogues (e.g., 4-fluoro derivatives) . Bromine substitution (as in 4-bromo analogue) increases molecular weight and may alter binding kinetics due to steric bulk .
Stereochemistry: Enantiomers like (S)-2-amino-2-(3-chloro-5-fluorophenyl)ethanol exhibit distinct biological activities due to chiral recognition in protein binding .
Pharmacological and Physicochemical Properties
Solubility and Stability
- The ethanol group in the target compound improves aqueous solubility compared to its acetic acid derivative (logP ~1.2 vs. ~0.5) .
- Chlorine and fluorine substituents enhance metabolic stability by resisting oxidative degradation .
Biological Activity
2-Amino-2-(4-chloro-3-fluorophenyl)ethanol is a compound with significant biological activity, primarily due to its unique molecular structure, which includes an amino group, a hydroxyl group, and a substituted aromatic ring. This compound has garnered attention for its potential applications in medicinal chemistry and drug development.
- Molecular Formula : C8H9ClFNO
- Molecular Weight : 189.61 g/mol
- Chirality : The compound features a chiral center, impacting its pharmacological properties.
The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. The presence of amino and hydroxyl groups facilitates hydrogen bonding and electrostatic interactions, crucial for modulating biological targets.
Key Interactions:
- Hydrogen Bonding : Engages in hydrogen bonding with target proteins.
- π-π Stacking : The aromatic nature allows for π-π stacking interactions, enhancing binding affinity to receptors.
Biological Activities
Research indicates that this compound exhibits diverse biological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit key kinases involved in cancer progression, such as EGFR and VEGFR-2. For instance, modifications of related compounds demonstrated significant cytotoxicity against various cancer cell lines (MCF-7, HCT-116, PC-3, A549, HepG-2) with IC50 values indicating potent activity against malignant cells while sparing normal cells .
- Antimicrobial Effects : The compound's structure suggests potential antimicrobial properties, which are often observed in compounds featuring halogen substitutions on aromatic rings .
- Antidiabetic and Antioxidant Properties : Similar compounds have been reported to exhibit antidiabetic effects by modulating glucose metabolism and antioxidant activities through the scavenging of free radicals.
Study on Anticancer Activity
A study evaluated the anticancer properties of derivatives similar to this compound using the MTT assay across multiple cancer cell lines. Results indicated that certain derivatives displayed IC50 values as low as , demonstrating strong selectivity for cancer cells over normal cells .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds revealed that halide substitutions significantly influence biological activity. For example, the introduction of chlorine and fluorine atoms enhanced metabolic stability and receptor binding affinity .
Comparative Analysis
| Compound Name | Similarity | Unique Features |
|---|---|---|
| (4-Chloro-3-fluorophenyl)methanol | 0.88 | Lacks amino group; primarily an alcohol |
| 2-(4-Chloro-3-fluorophenyl)acetic acid | 0.87 | Contains carboxylic acid instead of amino/hydroxyl groups |
| 3-Chloro-4-fluorophenylacetic acid | 0.83 | Similar halogen substitutions but different functional groups |
This table illustrates the diversity within this chemical class while emphasizing the unique properties of this compound due to its specific functional groups and chiral center.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-amino-2-(4-chloro-3-fluorophenyl)ethanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, condensation reactions using ethanol/water mixtures as solvents under reflux conditions (60–80°C) are effective for similar fluorophenyl ethanol derivatives. Monitoring reaction progress via TLC or HPLC is critical to optimize yield and minimize byproducts like unreacted amines or halogenated intermediates .
- Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation of the amino group. Adjust pH to stabilize intermediates and employ catalysts like triethylamine for improved regioselectivity .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions on the aromatic ring and the ethanol moiety. Fluorine coupling patterns (e.g., ³J₃,4-F) help distinguish chloro-fluoro substitution .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₈H₁₀ClFNO, ~202.63 g/mol) and isotopic patterns for chlorine/fluorine .
- X-ray Crystallography : SHELX software for single-crystal analysis to resolve stereochemistry and hydrogen-bonding networks. Refinement protocols should account for potential twinning in halogenated compounds .
Q. What are common impurities in the synthesis of this compound, and how can they be mitigated during purification?
- Methodological Answer : Common impurities include dehalogenated byproducts (e.g., 2-amino-2-phenyl ethanol) and regioisomers from incomplete substitution. Purification strategies:
- Column Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane) to separate polar byproducts.
- Recrystallization : Ethanol/water mixtures exploit solubility differences between the target compound and impurities .
Advanced Research Questions
Q. How do substituent positions (chloro vs. fluoro) on the phenyl ring influence biological activity or binding interactions?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) and SAR studies reveal that the 4-chloro-3-fluoro substitution enhances steric complementarity in enzyme active sites. For example, chlorine at position 4 increases hydrophobic interactions, while fluorine at position 3 reduces metabolic degradation. Compare IC₅₀ values with analogs (e.g., 4-fluoro-3-chloro derivatives) to quantify substituent effects .
- Data Contradiction Analysis : If experimental IC₅₀ contradicts docking scores (e.g., similar activity despite varying substituent positions), re-evaluate force field parameters or solvent-accessible surface area (SASA) in simulations .
Q. How can researchers resolve discrepancies between computational docking predictions and experimental binding data for this compound?
- Methodological Answer :
- Hydrogen Bond Analysis : Measure bond lengths (e.g., via X-ray) and compare with docking-predicted values. For example, a predicted 2.2 Å hydrogen bond to Gln215 may experimentally resolve as 1.96 Å due to solvent effects .
- Free Energy Perturbation (FEP) : Use molecular dynamics to calculate ΔΔG for substituent modifications, improving agreement between simulation and experimental ΔG values .
Q. What strategies are recommended for determining enantiomeric purity, given the chiral center in this compound?
- Methodological Answer :
- Chiral HPLC : Use a cellulose-based CSP (Chiralpak IC) with hexane/isopropanol mobile phases. Optimize flow rate (1.0 mL/min) and UV detection (254 nm) for baseline separation of (R)- and (S)-enantiomers .
- Circular Dichroism (CD) : Compare CD spectra with enantiopure standards to quantify optical activity and detect racemization during storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
